molecular formula C8H13NO2S B1302242 Methyl 2-isothiocyanatohexanoate CAS No. 206761-73-1

Methyl 2-isothiocyanatohexanoate

Cat. No. B1302242
M. Wt: 187.26 g/mol
InChI Key: VUAHMTCGCWAEQT-UHFFFAOYSA-N
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Description

Methyl 2-isothiocyanatohexanoate is a chemical compound that is part of the isothiocyanate family. Isothiocyanates are known for their presence in cruciferous vegetables and have been studied for their potential health benefits and applications in various chemical reactions. Although the provided papers do not directly discuss Methyl 2-isothiocyanatohexanoate, they do provide insights into the chemistry of isothiocyanates and related compounds, which can be extrapolated to understand the properties and reactions of Methyl 2-isothiocyanatohexanoate.

Synthesis Analysis

The synthesis of isothiocyanate compounds can be complex and involves multiple steps. For example, the synthesis of isothiocyanate poly(methyl eugenol) involves reacting Methyl Eugenol with potassium hydrogen sulfate and potassium thiocyanate in a chloroform solution at room temperature . Similarly, the synthesis of methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate starts with 2-amino-4-(chloromethyl)thiazole as a starting material . These methods suggest that the synthesis of Methyl 2-isothiocyanatohexanoate would likely involve the reaction of a suitable hexanoate precursor with thiocyanate under appropriate conditions.

Molecular Structure Analysis

The molecular structure of isothiocyanate compounds is characterized by the presence of a thiocyanate group (-N=C=S) attached to an organic moiety. X-ray crystallographic analysis has been used to confirm the structures of complex isothiocyanate derivatives, such as the N-methylwelwitindolinone C isothiocyanate scaffold . This technique could similarly be employed to determine the precise molecular structure of Methyl 2-isothiocyanatohexanoate.

Chemical Reactions Analysis

Isothiocyanates participate in a variety of chemical reactions. For instance, methyl isothiocyanate reacts with dianions derived from cyclic thioureas to produce ring-fused 1,3-disubstituted 1,3,5-triazine-2,4(1H,3H)-dithiones and thiocarbamoyl derivatives . Additionally, methyl isothiocyanate can be transformed into thiazole and imidazole derivatives through reactions with lithium diisopropylamide and subsequent alkylation . These reactions highlight the reactivity of the isothiocyanate group and suggest that Methyl 2-isothiocyanatohexanoate could also undergo similar transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of isothiocyanate compounds can vary widely. For example, the solubility of isothiocyanate poly(methyl eugenol) and thiosemicarbazide poly(methyl eugenol) in different solvents has been studied, showing complete solubility in DMSO and slight solubility in n-hexane . The crystallinity of these compounds has also been analyzed using XRD . These properties are important for understanding the behavior of Methyl 2-isothiocyanatohexanoate in different environments and could influence its applications in chemical synthesis and potential biological activity.

Scientific Research Applications

Another study discussed the “magic methyl effect”, which describes the numerous cases in which replacing a hydrogen atom with a methyl group leads to higher potency, reduced toxicity, and/or increased stability of a molecule .

  • Agriculture : Solutions of MITC are used in agriculture as soil fumigants, mainly for protection against fungi and nematodes .
  • Herbicide Synthesis : MITC is a building block for the synthesis of 1,3,4-thiadiazoles, which are heterocyclic compounds used as herbicides. Commercial products include “Spike”, “Ustilan,” and "Erbotan" .
  • Synthesis of Bioactive Compounds : Methyl isothiocyanate (MITC) is a precursor to a variety of valuable bioactive compounds. It is the most important organic isothiocyanate in industry . Well-known pharmaceuticals prepared using MITC include Zantac and Tagamet .

  • Chemical Stability : The presence of a methyl group at the 2-position profoundly increases the chemical stability towards highly basic organoalkali reagents. This allows reactions to run at higher temperatures and limits the use of noxious and flammable solvents such as diethyl ether .

  • Magic Methyl Effect : The ‘magic methyl effect’ refers to the large and unexpected change in drug potency resulting from the addition of a single methyl group to a molecule . This effect is prevalent in drug design, with approximately 50% of drugs with high market value containing methyl groups .

  • Pharmacokinetics and Pharmacodynamics : Methylation of drug molecules can have significant effects on the pharmacokinetics and pharmacodynamics of the drug. For example, it can alter the half-life of the drug, increase selectivity, increase binding affinity and potency, and alter metabolism .

Safety And Hazards

The specific safety and hazards associated with Methyl 2-isothiocyanatohexanoate are not detailed in the search results. However, users should always handle chemicals with care and follow appropriate safety protocols.


Future Directions

The future directions of research on Methyl 2-isothiocyanatohexanoate are not explicitly mentioned in the search results. However, isothiocyanates in general are known for their biological activities, and there is ongoing research into their potential applications1.


Please note that this information is based on the available search results and may not be fully comprehensive or accurate. For more detailed information, please refer to specific scientific literature or materials safety data sheets.


properties

IUPAC Name

methyl 2-isothiocyanatohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2S/c1-3-4-5-7(9-6-12)8(10)11-2/h7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUAHMTCGCWAEQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)OC)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40374959
Record name methyl 2-isothiocyanatohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-isothiocyanatohexanoate

CAS RN

206761-73-1
Record name methyl 2-isothiocyanatohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 206761-73-1
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